molecular formula C16H19NO2 B4009450 2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-benzyl-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4009450
M. Wt: 257.33 g/mol
InChI Key: IEJVYXHPPDDFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the chemical class of isoindole diones. Isoindole diones are recognized for their interesting chemical and physical properties and are often subjects of chemical research.

Synthesis Analysis

  • A synthesis route for benzo[f]isoindole-4,9-diones, which are structurally related to the compound , has been presented by Claessens et al. (2008). The synthesis starts from the reaction of specific bromomethyl compounds with primary amines, leading to a one-step conversion to benzo[f]isoindole-4,9-diones (Claessens et al., 2008).

Molecular Structure Analysis

  • Li et al. (2005) studied the molecular structures of isomeric hexahydroisoindole-1,3-dione compounds, highlighting the differences in their conformations and atomic distances (Li et al., 2005).

Chemical Reactions and Properties

  • Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and involving epoxidation and subsequent reactions with nucleophiles (Tan et al., 2016).
  • Deshmukh and Sekar (2015) synthesized and studied the photophysical behavior of related chromophores, which provides insights into the chemical properties of isoindole diones (Deshmukh & Sekar, 2015).

Physical Properties Analysis

  • The crystal structure and physical properties of related compounds, such as 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, have been studied by Tariq et al. (2010), offering insights into the physical aspects of similar compounds (Tariq et al., 2010).

Chemical Properties Analysis

  • A study by Zou et al. (2010) on benzo[e]isoindole-1,3-diones, which are structurally similar, reveals important chemical properties and their potential interactions and activities (Zou et al., 2010).

properties

IUPAC Name

2-benzyl-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-7-8-13-14(9-11)16(19)17(15(13)18)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVYXHPPDDFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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